Based on its chemical structure, 3-Acetamidopyridine might hold potential for research in various areas, including:
3-Acetamidopyridine is a derivative of pyridine, a six-membered aromatic ring containing nitrogen. The addition of an acetamide group (CH3CONH) modifies the molecule's properties [].
The origin of 3-Acetamidopyridine is not readily available in scientific literature. However, pyridines and their derivatives are prevalent in many natural products and pharmaceuticals []. Understanding the properties of these modified pyridines can aid in the development of new drugs or materials.
3-Acetamidopyridine possesses a planar structure due to the presence of the conjugated aromatic ring and the amide group []. The nitrogen atom in the pyridine ring and the carbonyl group (C=O) in the amide group can participate in hydrogen bonding, potentially influencing interactions with other molecules [].
Specific information on the chemical reactions of 3-Acetamidopyridine is limited. However, general reactions for amides and substituted pyridines can be referenced to understand its potential reactivity [, ].
There is no scientific literature readily available on the specific mechanism of action of 3-Acetamidopyridine.
Information on the safety hazards of 3-Acetamidopyridine is not available. However, similar pyridine derivatives can be irritants and harmful if inhaled or ingested []. As a general precaution, any unknown compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.
Research indicates that 3-acetamidopyridine exhibits various biological activities, including:
The synthesis of 3-acetamidopyridine typically involves the following method:
3-Acetamidopyridine has several applications in various fields:
Studies on the interactions of 3-acetamidopyridine with other compounds have revealed:
Several compounds share structural similarities with 3-acetamidopyridine. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
3-Aminopyridine | C₅H₆N₂ | Lacks the acetamido group; primarily used in neuropharmacology. |
2-Acetamidopyridine | C₇H₈N₂O | Substituted at the 2-position; different biological activities. |
4-Acetamidopyridine | C₇H₈N₂O | Substituted at the 4-position; used in different synthetic pathways. |
Nicotinamide | C₆H₆N₂O | A related compound involved in metabolic processes; serves as a precursor to nicotinamide adenine dinucleotide (NAD). |
The unique acetamido substitution on the pyridine ring allows 3-acetamidopyridine to engage in specific interactions and reactions that differentiate it from its analogs. Its particular biological profile makes it a subject of interest for drug development and synthetic chemistry applications.
Molecular Formula: C₇H₈N₂O
IUPAC Name: N-Pyridin-3-ylacetamide
CAS RN: 5867-45-8
PubChem CID: 79978
Property | Value | Source |
---|---|---|
Molecular Weight | 136.15 g/mol | |
Melting Point | 133–137°C | |
Boiling Point | 327°C | |
Solubility | Methanol, acetic anhydride |
Synonyms:
3-Acetamidopyridine was first synthesized in the mid-20th century as part of efforts to explore pyridine derivatives. Its preparation involves the acetylation of 3-aminopyridine, a precursor obtained via the Hofmann degradation of nicotinamide. Early methods relied on acetic anhydride in pyridine, yielding the compound in moderate quantities. Modern industrial synthesis employs optimized conditions, including temperature control and catalysts, to enhance efficiency.
3-Acetamidopyridine belongs to the pyridine derivatives class, a subset of six-membered aromatic heterocycles containing nitrogen. Its structure combines:
This dual functionality enables participation in both nucleophilic and electrophilic reactions, making it valuable for synthesizing bioactive molecules.
Pyridine derivatives are pivotal in medicinal chemistry due to their electron-deficient aromatic systems, which facilitate π-π stacking and hydrogen bonding with biological targets. 3-Acetamidopyridine’s role includes:
Irritant